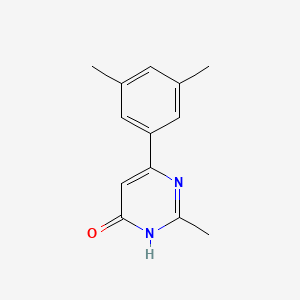6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol
CAS No.: 1699487-77-8
Cat. No.: VC3177513
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1699487-77-8 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 4-(3,5-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H14N2O/c1-8-4-9(2)6-11(5-8)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16) |
| Standard InChI Key | YBWBFRCPBDPINT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)C)C |
Introduction
| Property | Description |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | Approximately 214.26 g/mol |
| Structure | Pyrimidine ring with a 3,5-dimethylphenyl group at position 6, a methyl group at position 2, and a hydroxyl group at position 4 |
| Appearance | Likely a crystalline solid |
| Solubility | Probable limited water solubility; better solubility in organic solvents |
The compound features a pyrimidine core with specific substitutions that differentiate it from related compounds. The 3,5-dimethylphenyl group at position 6 introduces hydrophobicity and potential steric effects that may influence biological activity and chemical reactivity.
Synthesis and Chemical Properties
Chemical Reactivity
The chemical reactivity of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol would be influenced by several structural features:
-
The pyrimidine ring's nitrogen atoms can participate in hydrogen bonding and act as weak bases
-
The hydroxyl group at position 4 can undergo various substitution reactions and may exhibit tautomerism with a keto form (pyrimidin-4-one)
-
The methyl group at position 2 may participate in oxidation reactions
-
The 3,5-dimethylphenyl group introduces electron-donating effects that influence the electron distribution in the pyrimidine ring
Structural Characterization
Computational Analysis
Computational chemistry approaches can provide valuable insights into the electronic structure and properties of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. Similar to related pyrimidine derivatives, this compound would likely exhibit:
-
A planar or near-planar pyrimidine ring
-
Some degree of rotation between the pyrimidine ring and the phenyl ring
-
Electron density concentrated around the nitrogen atoms and hydroxyl oxygen
Biological Activity and Applications
Structure-Activity Relationships
The relationship between structure and biological activity for pyrimidine derivatives has been well-documented. For 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, several structural features that may influence biological activity include:
-
The hydroxyl group at position 4, which can participate in hydrogen bonding with biological targets
-
The 3,5-dimethylphenyl substituent, which affects lipophilicity and membrane permeability
-
The methyl group at position 2, which influences electron distribution in the pyrimidine ring
These structural elements collectively determine the compound's ability to interact with biological targets such as enzymes, receptors, and nucleic acids.
Comparative Analysis with Related Compounds
Comparison with 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol
When comparing 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol with its 3,4-dimethylphenyl isomer, several key differences can be anticipated:
| Property | 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol | 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol |
|---|---|---|
| Molecular Formula | C13H14N2O | C13H14N2O (identical) |
| Molecular Weight | 214.26 g/mol | 214.26 g/mol |
| Symmetry | More symmetrical phenyl substitution | Less symmetrical phenyl substitution |
| Steric Effects | Different spatial arrangement of methyl groups | Different spatial arrangement of methyl groups |
| Electron Distribution | Unique electron distribution pattern | Unique electron distribution pattern |
The position of the methyl groups on the phenyl ring (3,5 vs. 3,4) results in different electronic and steric properties that can significantly impact biological activity and chemical reactivity.
Relationships with Other Pyrimidine Derivatives
The broader class of pyrimidine derivatives includes compounds with various substitution patterns. Compounds like 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one share the pyrimidine core structure but differ in substituents. These structural variations result in different physical, chemical, and biological properties.
For instance, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one has been identified as an environmental transformation product of pirimicarb , highlighting the environmental significance of some pyrimidine derivatives. Such relationships provide context for understanding the potential applications and environmental considerations for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.
Research Applications
Pharmaceutical Research
In pharmaceutical research, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol may serve as:
-
A lead compound for drug discovery programs targeting various diseases
-
A structural scaffold for medicinal chemistry optimization efforts
-
A chemical probe for investigating biological pathways
The specific substitution pattern of this compound makes it potentially valuable for structure-activity relationship studies, where systematic structural modifications can reveal important insights about binding requirements for biological targets.
Synthetic Chemistry Applications
Beyond pharmaceutical applications, this compound may find utility in synthetic chemistry as:
-
An intermediate for the synthesis of more complex molecules
-
A building block for combinatorial chemistry libraries
-
A model compound for studying reaction mechanisms
-
A reference standard for analytical method development
Future Research Directions
Recommended Investigations
Several promising research directions for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol include:
-
Comprehensive synthesis and full spectroscopic characterization
-
Evaluation of biological activities, particularly antimicrobial, anticancer, and anti-inflammatory effects
-
Crystal structure determination to elucidate precise three-dimensional arrangement
-
Structure-activity relationship studies through systematic modification of substituents
-
Computational studies to predict physical properties and biological interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume